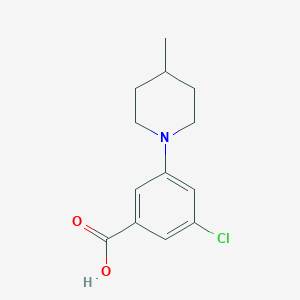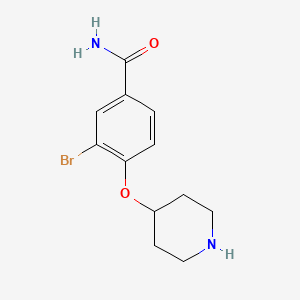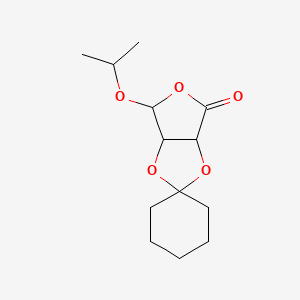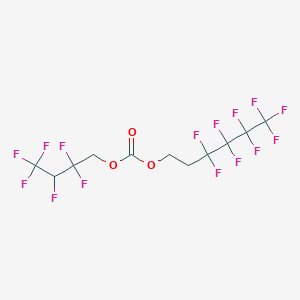
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and a 4-methylpiperidin-1-yl group at the 5-position of the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzoic acid and 4-methylpiperidine.
Formation of Amide Bond: The 4-methylpiperidine is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and piperidinyl groups can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzoic Acid: Lacks the piperidinyl group, making it less versatile in certain applications.
4-Methylpiperidine: Lacks the benzoic acid core, limiting its use in specific reactions.
Other Substituted Benzoic Acids: Compounds with different substituents at the 3- and 5-positions.
Uniqueness
3-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is unique due to the combination of the chloro and piperidinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
3-chloro-5-(4-methylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16ClNO2/c1-9-2-4-15(5-3-9)12-7-10(13(16)17)6-11(14)8-12/h6-9H,2-5H2,1H3,(H,16,17) |
Clé InChI |
WPHSYBPZJAAZPA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)








![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)

